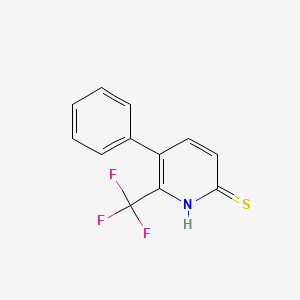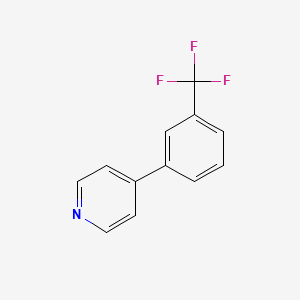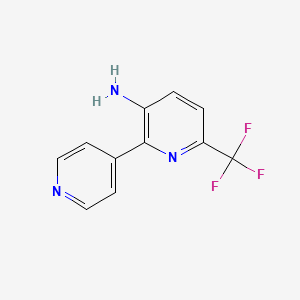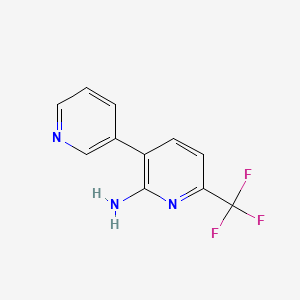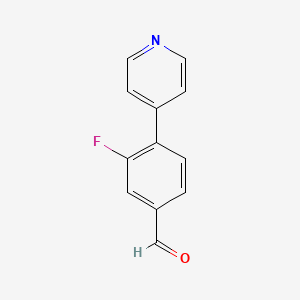![molecular formula C18H28N4O3 B1388680 tert-Butyl-(2-{[2-Amino-4-(Pyrrolidin-1-ylcarbonyl)phenyl]amino}ethyl)carbamate CAS No. 1019179-42-0](/img/structure/B1388680.png)
tert-Butyl-(2-{[2-Amino-4-(Pyrrolidin-1-ylcarbonyl)phenyl]amino}ethyl)carbamate
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthese von Ceftolozan
Diese Verbindung dient als wichtiges Zwischenprodukt bei der Synthese von Ceftolozan, einem neuen intravenösen Cephalosporin-Antibiotikum der fünften Generation . Ceftolozan ist aus der strukturellen Modifikation von FK518 abgeleitet und zeigt eine gute Verträglichkeit, ein breites antibakterielles Spektrum und eine starke Aktivität gegen sowohl grampositive als auch gramnegative Bakterien, einschließlich Pseudomonas aeruginosa und multiresistente Stämme .
Antibiotikaforschung
Aufgrund seiner Rolle bei der Synthese von Ceftolozan ist die Verbindung entscheidend in der Antibiotikaforschung, insbesondere bei der Entwicklung von Behandlungen für resistenz-resistente bakterielle Infektionen. Ihre Wirksamkeit gegen herausfordernde Krankheitserreger wie Pseudomonas aeruginosa macht sie wertvoll für die Erforschung neuer antibakterieller Strategien .
PROTAC-Entwicklung
Die Struktur der Verbindung ermöglicht es ihr, als semi-flexibler Linker bei der Entwicklung von PROTACs (Proteolysis Targeting Chimeras) zu fungieren, die für den gezielten Proteinabbau konzipiert sind . Diese Anwendung ist von Bedeutung im Bereich der Arzneimittelforschung und Pharmakologie.
Chemische Synthese
Es wird in verschiedenen chemischen Syntheseprozessen verwendet, bei denen es an Aminosubstitution, Reduktion, Veresterung, Tritylschutz und Kondensationsschritten beteiligt sein kann. Diese Prozesse sind essentiell für die Herstellung komplexer Moleküle für pharmazeutische Anwendungen .
Zwischenprodukt für Pyrazolderivate
Die Verbindung wird als Zwischenprodukt bei der Synthese von Pyrazolderivaten eingesetzt. Diese Derivate sind in der medizinischen Chemie wichtig für ihre potenziellen therapeutischen Eigenschaften .
Stabilitätsverbesserung
In synthetischen Routen hilft diese Verbindung bei der Stabilisierung instabiler Zwischenprodukte, wie z. B. Isocyanate, durch die Bildung stabilerer Pyrazolderivate. Dies ist besonders nützlich bei der Synthese von Verbindungen, die empfindlich gegenüber Zersetzung sind .
Referenzstandards
Schließlich wird es als Referenzstandard in pharmazeutischen Tests verwendet, um genaue Ergebnisse zu gewährleisten. Hochwertige Referenzstandards sind entscheidend für die Validierung der Wirksamkeit und Sicherheit von pharmazeutischen Produkten .
Wirkmechanismus
Tert-Butyl (2-{[2-amino-4-(pyrrolidin-1-ylcarbonyl)phenyl]amino}ethyl)carbamate binds to proteins and enzymes in the body and modifies their structure and function. It is thought to act by forming a covalent bond with the target protein or enzyme, which then leads to a change in the protein or enzyme's structure and function. tert-Butyl (2-{[2-amino-4-(pyrrolidin-1-ylcarbonyl)phenyl]amino}ethyl)carbamate is also thought to interact with other molecules in the body, such as lipids, to form complexes that can affect the structure and function of proteins and enzymes.
Biochemical and Physiological Effects
tert-Butyl (2-{[2-amino-4-(pyrrolidin-1-ylcarbonyl)phenyl]amino}ethyl)carbamate has been shown to have a variety of biochemical and physiological effects in laboratory experiments. It has been shown to inhibit the activity of certain enzymes, as well as to modulate the activity of other enzymes. tert-Butyl (2-{[2-amino-4-(pyrrolidin-1-ylcarbonyl)phenyl]amino}ethyl)carbamate has also been shown to affect the expression of certain genes and to alter the structure and function of proteins. Additionally, tert-Butyl (2-{[2-amino-4-(pyrrolidin-1-ylcarbonyl)phenyl]amino}ethyl)carbamate has been shown to affect the metabolism of certain drugs, as well as to have an effect on the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
The use of tert-Butyl (2-{[2-amino-4-(pyrrolidin-1-ylcarbonyl)phenyl]amino}ethyl)carbamate in laboratory experiments has several advantages. It is easy to synthesize and is relatively inexpensive, making it a cost-effective option for experiments. Additionally, tert-Butyl (2-{[2-amino-4-(pyrrolidin-1-ylcarbonyl)phenyl]amino}ethyl)carbamate is relatively stable, which makes it ideal for use in long-term experiments. However, tert-Butyl (2-{[2-amino-4-(pyrrolidin-1-ylcarbonyl)phenyl]amino}ethyl)carbamate can also have certain limitations. It is not very soluble in water, which can limit its use in certain experiments. Additionally, tert-Butyl (2-{[2-amino-4-(pyrrolidin-1-ylcarbonyl)phenyl]amino}ethyl)carbamate can be toxic in high concentrations and can cause adverse effects in humans.
Zukünftige Richtungen
There are many potential future directions for the use of tert-Butyl (2-{[2-amino-4-(pyrrolidin-1-ylcarbonyl)phenyl]amino}ethyl)carbamate in scientific research. It could be used in the development of new drugs, as well as in the study of the effects of environmental pollutants on human health. Additionally, tert-Butyl (2-{[2-amino-4-(pyrrolidin-1-ylcarbonyl)phenyl]amino}ethyl)carbamate could be used to study the structure and function of proteins, as well as to study the effects of drugs on the human body. Finally, tert-Butyl (2-{[2-amino-4-(pyrrolidin-1-ylcarbonyl)phenyl]amino}ethyl)carbamate could be used to study the effects of drugs on the immune system and to study the effects of drugs on the brain.
Eigenschaften
IUPAC Name |
tert-butyl N-[2-[2-amino-4-(pyrrolidine-1-carbonyl)anilino]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O3/c1-18(2,3)25-17(24)21-9-8-20-15-7-6-13(12-14(15)19)16(23)22-10-4-5-11-22/h6-7,12,20H,4-5,8-11,19H2,1-3H3,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYODBGYVOJKGAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC1=C(C=C(C=C1)C(=O)N2CCCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





